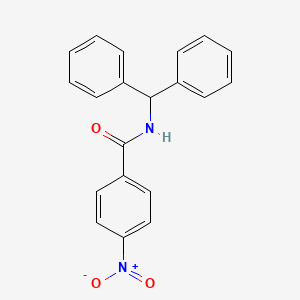![molecular formula C13H26N4S B5503813 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione CAS No. 70601-76-2](/img/structure/B5503813.png)
1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirotetraaza compounds, including those related to "1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione," are of significant interest due to their unique structural characteristics and potential applications. These compounds are part of a broader class of heterocyclic compounds featuring nitrogen atoms and a spiro configuration, which imparts distinctive physical and chemical properties.
Synthesis Analysis
The synthesis of spirotetraaza compounds involves multiple steps, including cyclization reactions and the use of specific reagents to introduce the tetraaza structure. For instance, the synthesis of triazaspiro tetracycles showcases the complexity involved in constructing spiro compounds with nitrogen-rich rings (Odame & Hosten, 2018).
Molecular Structure Analysis
Determining the molecular structure of spirotetraaza compounds, such as through single crystal X-ray diffractometry and computational studies, is crucial for understanding their reactivity and potential applications. These analyses reveal the bond angles and the arrangement of frontier orbitals, which are essential for predicting the chemical behavior of these compounds (Odame & Hosten, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds similar to "1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione" have been widely explored. For instance, research on volatile barium beta-diketonate polyether adducts demonstrates the preparation and characterization of barium complexes, which are crucial for metalorganic chemical vapor deposition, a technique relevant for creating thin films for various applications (Gardiner et al., 1991). Additionally, the synthesis, characterization, and computational studies of two triazaspiro tetracycles offer insights into the molecular structure and reactivity of such compounds (Odame & Hosten, 2018).
Antimicrobial and Anticancer Activities
Spirocyclic compounds exhibit notable biological activities, including antimicrobial and anticancer properties. For example, a study on heterocyclic systems containing bridgehead nitrogen atom reports the synthesis and antimicrobial activity of spiro[cycloalkane-1′,7(8H)-(6H)-trans-3,3a-dihydropyrazolo [3′,4′:4,5]thiazolo[3,2-b]-s-tetrazines], highlighting the potential of these compounds in pharmaceutical applications (Mohan et al., 2002). Furthermore, the synthesis and anticancer activity of new 1-Thia-4-azaspiro[4.5]decane derivatives demonstrate the therapeutic potential of spirocyclic compounds against various cancer cell lines (Flefel et al., 2017).
Coordination Chemistry and Material Science
Spirocyclic ligands play a critical role in coordination chemistry, serving as molecular rigid rods in the coordination of transition metal centers. Research on spirocyclic sulfur and selenium ligands exemplifies their application in creating novel coordination compounds with potential uses in catalysis and material science (Petrukhina et al., 2005).
Photocatalytic Applications
Recent advancements have also explored the photocatalytic applications of carbon nitride-like materials derived from aminotetrazoles, demonstrating the shifting of band gaps for more efficient solar hydrogen and oxygen evolution. This research signifies the role of spirocyclic and related compounds in developing sustainable energy solutions (Savateev et al., 2017).
Eigenschaften
IUPAC Name |
1,2,4,5-tetrazaspiro[5.11]heptadecane-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4S/c18-12-14-16-13(17-15-12)10-8-6-4-2-1-3-5-7-9-11-13/h16-17H,1-11H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQTVHANFAMYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2(CCCCC1)NNC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351583 |
Source


|
| Record name | 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70601-76-2 |
Source


|
| Record name | 1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(4-morpholinylacetyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinamine dihydrochloride](/img/structure/B5503745.png)
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)
![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)
![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)
![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)